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Compound of Interest

Compound Name: 3,6-Dichloro-4-iodopyridazine

Cat. No.: B177621

For researchers, scientists, and drug development professionals, this guide provides a
comparative analysis of the biological activity of 3,6-disubstituted pyridazine analogs, a class of
compounds showing significant promise in anticancer research. This document summarizes
key quantitative data, details experimental protocols for cited assays, and visualizes relevant
signaling pathways to offer a comprehensive overview of their therapeutic potential.

The pyridazine scaffold, particularly when substituted at the 3 and 6 positions, has emerged as
a privileged structure in medicinal chemistry, yielding potent inhibitors of key cancer-related
targets. While the specific use of 3,6-dichloro-4-iodopyridazine as a direct precursor in the
biological studies cited here is not explicitly detailed, the broader class of 3,6-disubstituted
pyridazines, for which 3,6-dichloropyridazine is a common starting material, has been
extensively investigated. These analogs have demonstrated significant efficacy in inhibiting
critical enzymes involved in cancer progression, such as Cyclin-Dependent Kinase 2 (CDK2)
and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Comparative Biological Activity of 3,6-Disubstituted
Pyridazine Analogs

The anticancer activity of various 3,6-disubstituted pyridazine analogs has been evaluated
against a range of human cancer cell lines. The data presented below highlights their cytotoxic
effects and their inhibitory activity against specific molecular targets.
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Table 1: Cytotoxic Activity of 3,6-Disubstituted
Pyridazine Anal inst H : ~ell L

Cancer Cell
Compound ID Li Assay Type IC50 (pM) Reference
ine
T-47D (Breast
11m SRB 0.43+0.01 [11[2][3]
Cancer)
MDA-MB-231
SRB 0.99 £ 0.03 [1][2][3]
(Breast Cancer)
Not explicitly
stated, but
T-47D (Breast
111 SRB showed [11121[3]
Cancer) o
significant
activity
Not explicitly
stated, but
MDA-MB-231
SRB showed [1112]13]
(Breast Cancer) o
significant
activity
HNO97 (Head
16.92 - moderate
3a-e, 4b and Neck SRB o
activity
Cancer)

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. SRB: Sulforhodamine B assay.

Table 2: Kinase Inhibitory Activity of 3,6-Disubstituted

Pyridazine Analogs
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Compound ID Target Kinase IC50 (nM) Reference
11m CDK2 20.1+0.82 [1][3]

11h CDK2 43.8 +1.79 [3]

11l CDK2 55.6 + 2.27 [3]

1lle CDK2 151 +6.16 [3]

CDK2: Cyclin-Dependent Kinase 2, a key regulator of the cell cycle. VEGFR-2: Vascular
Endothelial Growth Factor Receptor 2, a key mediator of angiogenesis.

Key Signaling Pathways Targeted by Pyridazine
Analogs

3,6-Disubstituted pyridazine analogs exert their anticancer effects by modulating critical
signaling pathways involved in cell proliferation and angiogenesis.

CDKZ2 Inhibition and Cell Cycle Arrest

A significant mechanism of action for several pyridazine analogs is the inhibition of CDK2.
CDK2, in complex with cyclin E or cyclin A, plays a pivotal role in the G1/S transition and S
phase progression of the cell cycle. Inhibition of CDK2 by these compounds leads to cell cycle
arrest, thereby preventing cancer cell proliferation.[3] Furthermore, this cell cycle disruption can
trigger programmed cell death, or apoptosis.[1][2]

Pyridazine Analog

L

G1/S Phase Transition Cellular Outcome
- inhibits activates
CDK2/Cyclin E S-Phase Genes Cell Cycle Arrest Apoptosis
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CDK2 Inhibition Pathway

VEGFR-2 Inhibition and Anti-Angiogenesis

Another crucial target for pyridazine analogs is VEGFR-2, a receptor tyrosine kinase that plays
a central role in angiogenesis, the formation of new blood vessels.[5][6] Tumors require a
dedicated blood supply for growth and metastasis. By inhibiting VEGFR-2, these compounds
can block the signaling cascade that leads to endothelial cell proliferation, migration, and
survival, ultimately cutting off the tumor's blood and nutrient supply.[7]
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4. Staining 3. Initiate Reaction
(Sulforhodamine B) (Add ATP)
5. Washing
[ (1% Acetic Acid) ] 4. Incubate
6. Solubilization 5. Stop Reaction & Detect Signal
(10 mM Tris Base) (e.g., Luminescence, Fluorescence)
7. Absorbance Measurement 6. Data Analysis
(510 nm) (Calculate 1C50)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b177621?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177621?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

